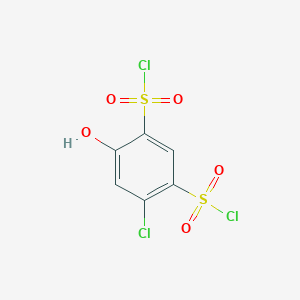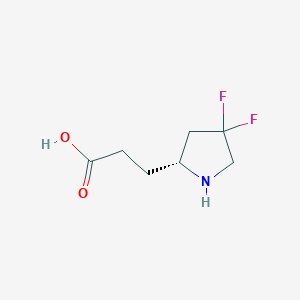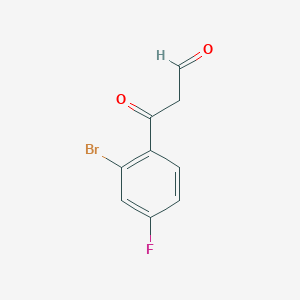
4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride is an organic compound with the molecular formula C6H3Cl3O5S2. It is a derivative of benzene, characterized by the presence of chloro, hydroxy, and disulfonyl dichloride functional groups. This compound is primarily used in chemical research and industrial applications due to its unique reactivity and functional properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride typically involves the chlorosulfonation of 4-chloro-6-hydroxybenzene. The process includes the following steps:
Purification: The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorosulfonation: Large quantities of 4-chloro-6-hydroxybenzene are subjected to chlorosulfonation using industrial reactors.
Continuous Purification: The product is continuously purified using industrial-scale purification techniques such as distillation and crystallization to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and disulfonyl dichloride groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The disulfonyl dichloride groups can be hydrolyzed to form sulfonic acids
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Hydrolysis: Hydrolysis is typically carried out using water or dilute acids
Major Products
The major products formed from these reactions include various substituted benzene derivatives, sulfonic acids, and other functionalized compounds .
Applications De Recherche Scientifique
4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and chloro groups into other molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride involves its reactivity with nucleophiles and electrophiles. The chloro and disulfonyl dichloride groups can undergo nucleophilic substitution, leading to the formation of new covalent bonds. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-hydroxybenzene-1,3-disulfonic acid: Similar structure but lacks the dichloride groups.
4-Chloro-6-hydroxybenzene-1,3-disulfonamide: Contains sulfonamide groups instead of dichloride.
4-Chloro-6-hydroxybenzene-1,3-disulfonyl fluoride: Fluoride groups replace the dichloride groups
Uniqueness
4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride is unique due to its combination of chloro, hydroxy, and disulfonyl dichloride groups, which confer distinct reactivity and functional properties. This makes it particularly useful in synthetic chemistry and industrial applications .
Propriétés
Formule moléculaire |
C6H3Cl3O5S2 |
|---|---|
Poids moléculaire |
325.6 g/mol |
Nom IUPAC |
4-chloro-6-hydroxybenzene-1,3-disulfonyl chloride |
InChI |
InChI=1S/C6H3Cl3O5S2/c7-3-1-4(10)6(16(9,13)14)2-5(3)15(8,11)12/h1-2,10H |
Clé InChI |
MBJBMJXGDNPADH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)S(=O)(=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13072321.png)
![4-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13072329.png)
![N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine](/img/structure/B13072339.png)
![2-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13072344.png)

![5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde](/img/structure/B13072352.png)


![2-Ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13072377.png)



![6-[({3-[(2,4-Dichlorophenyl)methoxy]phenyl}formohydrazido)carbonyl]cyclohex-3-ene-1-carboxylicacid](/img/structure/B13072390.png)

